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molecular formula C14H23NO2 B8414971 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol

3-Amino-4,6-di-tert-butyl-benzene-1,2-diol

Cat. No. B8414971
M. Wt: 237.34 g/mol
InChI Key: YSDPZYSZZGIJPQ-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a solution of 4,6-di-tert-butyl-3-nitrobenzene-1,2-diol (1.92 g, 7.2 mmol) in EtOH (70 mL) was added Pd-5% wt. on carbon (200 mg). The mixture was stirred under H2 (1 atm) for 2 h. The reaction was recharged with Pd-5% wt. on carbon (200 mg) and stirred under H2 (1 atm) for another 2 h. The mixture was filtered through Celite and the filtrate was concentrated and purified by column chromatography (10-40% ethyl acetate-hexanes) to give 4,6-di-tert-butyl-3-aminobenzene-1,2-diol (C-26) (560 mg, 33%). 1H NMR (400 MHz, CDCl3) δ 7.28 (s, 1H), 1.42 (s, 9H), 1.38 (s, 9H).
Name
4,6-di-tert-butyl-3-nitrobenzene-1,2-diol
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([N+:17]([O-])=O)=[C:7]([OH:16])[C:8]([OH:15])=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>CCO.[Pd]>[C:1]([C:5]1[C:6]([NH2:17])=[C:7]([OH:16])[C:8]([OH:15])=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4,6-di-tert-butyl-3-nitrobenzene-1,2-diol
Quantity
1.92 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C(=C(C1)C(C)(C)C)O)O)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 (1 atm) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred under H2 (1 atm) for another 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (10-40% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C(=C(C1)C(C)(C)C)O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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